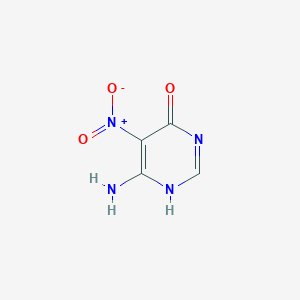

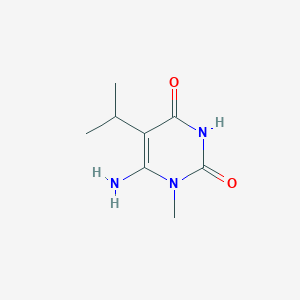

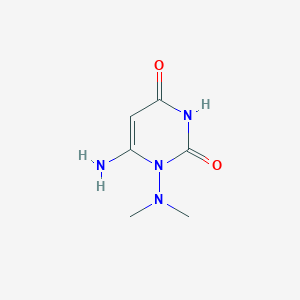

6-Amino-5-nitropyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Amino-5-nitropyrimidin-4-ol” is a chemical compound with the molecular formula C4H4N4O3 . It has an average mass of 156.100 Da and a monoisotopic mass of 156.028336 Da .

Synthesis Analysis

The synthesis of pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, involves various methods . For instance, one method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .

Chemical Reactions Analysis

Pyrimidines, including “6-Amino-5-nitropyrimidin-4-ol”, can undergo various chemical reactions . For example, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-5-nitropyrimidin-4-ol” include its molecular formula (C4H4N4O3), average mass (156.100 Da), and monoisotopic mass (156.028336 Da) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- Synthesis Pathways : Research has shown that derivatives of 6-Amino-5-nitropyrimidin-4-ol, such as 2-amino-4,6-dichloro-5-nitropyrimidine, are key intermediates for preparing nitropyrimidines used as inactivators of DNA repairing proteins, highlighting their importance in medicinal chemistry (Lopez et al., 2009). An unusual aromatic substitution method was noted during its synthesis, indicating unique reactivity patterns that could be exploited for creating novel compounds.

- Molecular and Supramolecular Structures : Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal their polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. This property is critical in designing compounds with desired physical and chemical behaviors (Quesada et al., 2004).

Chemical Properties and Reactions

- Reactivity and Ring Transformations : The compound 3-Methyl-5-nitropyrimidin-4(3H)-one, related to 6-Amino-5-nitropyrimidin-4-ol, demonstrates significant reactivity with carbonyl compounds, leading to various ring transformations. This reactivity is utilized to synthesize 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines, showcasing the compound's versatility in organic synthesis (Nishiwaki et al., 2003).

- Synthesis of Biologically Active Compounds : A specific application involves the synthesis of 4-alkylamino-6-arylamino-5-nitrosopyrimidines via intramolecular oxidation-reduction reactions. This process highlights the potential of 5-nitrosopyrimidines as scaffolds for creating biologically active molecules with potential pharmacological applications (JakubkienÄ et al., 2018).

Applications in Drug Discovery

- Cyclin-Dependent Kinase 2 Inhibitors : The efficient synthesis of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines from 6-amino-2-mercaptopyrimidin-4-ol has been developed for the evaluation as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. This research underscores the compound's role in the discovery of new therapeutic agents (Marchetti et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-5-nitro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOLJQIRPDJLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-nitropyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-8H-pteridin-6-yl]ethyl 2-methylpropanoate](/img/structure/B372048.png)

![N-[1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetamide](/img/structure/B372060.png)

![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)

![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)